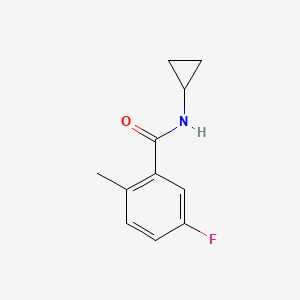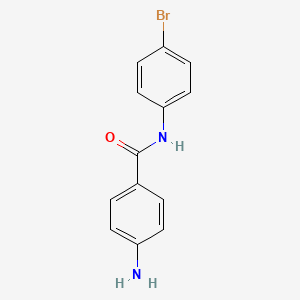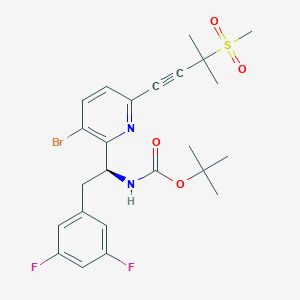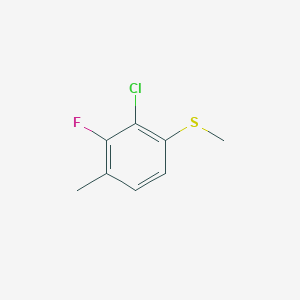
3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile dihydrochloride: is a chemical compound with a complex structure that includes an amino group, a dimethylamino group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile dihydrochloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base, followed by the addition of ammonium chloride. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pH, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 3-Amino-3-(4-(dimethylamino)phenyl)propanamine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, sulfonation using sulfur trioxide or chlorosulfonic acid.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: 3-Amino-3-(4-(dimethylamino)phenyl)propanamine.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine: Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its therapeutic properties.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
- 3-Amino-3-(4-methylphenyl)propanenitrile
- 3-Amino-3-(4-ethylphenyl)propanenitrile
- 3-Amino-3-(4-isopropylphenyl)propanenitrile
Comparison: Compared to these similar compounds, 3-Amino-3-(4-(dimethylamino)phenyl)propanenitrile dihydrochloride is unique due to the presence of the dimethylamino group, which enhances its reactivity and interaction with biological molecules. This structural feature allows for a broader range of applications and makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C11H17Cl2N3 |
|---|---|
Molecular Weight |
262.18 g/mol |
IUPAC Name |
3-amino-3-[4-(dimethylamino)phenyl]propanenitrile;dihydrochloride |
InChI |
InChI=1S/C11H15N3.2ClH/c1-14(2)10-5-3-9(4-6-10)11(13)7-8-12;;/h3-6,11H,7,13H2,1-2H3;2*1H |
InChI Key |
ULCXZYFWSRDSRF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CC#N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate](/img/structure/B14023765.png)








![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)


